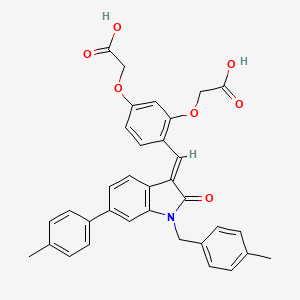
Sap2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sap2-IN-1 is a potent inhibitor of secreted aspartic protease 2 (SAP2), an enzyme involved in fungal virulence. This compound has shown significant inhibitory activity with an IC50 value of 0.92 μM . It is primarily used in scientific research to study infections, particularly those caused by fungi .
Preparation Methods
The synthesis of Sap2-IN-1 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core scaffold.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Sap2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Scientific Research Applications
Sap2-IN-1 has a wide range of applications in scientific research:
Infection Research: It is used to study fungal infections, particularly those caused by Candida albicans.
Biological Studies: this compound is used to investigate the role of SAP2 in fungal virulence and pathogenicity.
Drug Development: The compound serves as a lead molecule for developing new antifungal agents targeting SAP2.
Industrial Applications: It is used in the development of antifungal coatings and materials.
Mechanism of Action
Sap2-IN-1 exerts its effects by inhibiting the activity of secreted aspartic protease 2 (SAP2). The inhibition occurs through the binding of this compound to the active site of SAP2, preventing the enzyme from catalyzing its substrate. This inhibition leads to the down-regulation of genes involved in fungal biofilm and hypha formation, thereby reducing fungal virulence .
Comparison with Similar Compounds
Sap2-IN-1 is unique compared to other SAP2 inhibitors due to its high potency and specificity. Similar compounds include:
Pepstatin A: Another potent SAP2 inhibitor but with a different mechanism of action.
HIV Protease Inhibitors: These inhibitors also target aspartic proteases but are primarily used in antiviral therapy.
E-64: A cysteine protease inhibitor that shows some activity against SAP2 but is less specific.
Properties
Molecular Formula |
C34H29NO7 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[3-(carboxymethoxy)-4-[(E)-[6-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C34H29NO7/c1-21-3-7-23(8-4-21)18-35-30-16-25(24-9-5-22(2)6-10-24)12-14-28(30)29(34(35)40)15-26-11-13-27(41-19-32(36)37)17-31(26)42-20-33(38)39/h3-17H,18-20H2,1-2H3,(H,36,37)(H,38,39)/b29-15+ |
InChI Key |
QSNCOFGMXKXFND-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)/C(=C\C5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)C(=CC5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
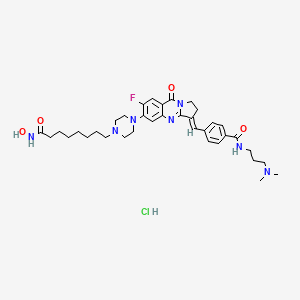
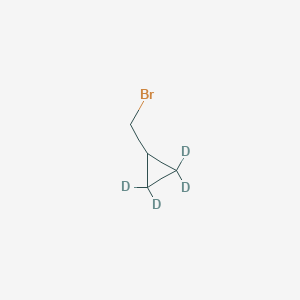
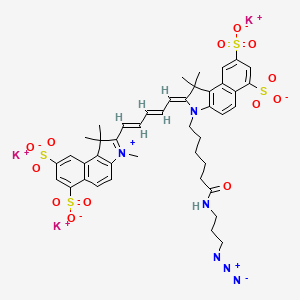

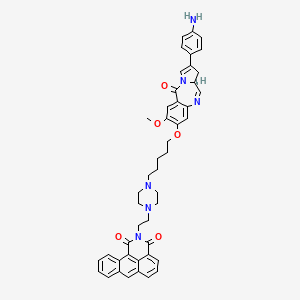

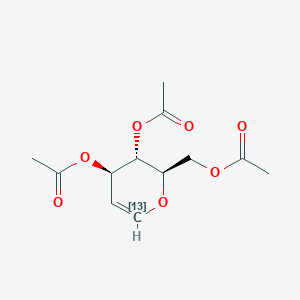
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
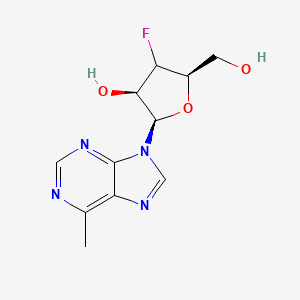
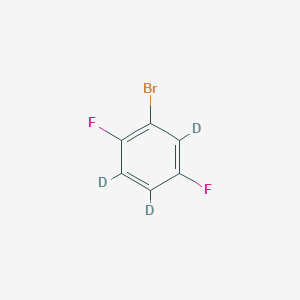
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
